6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

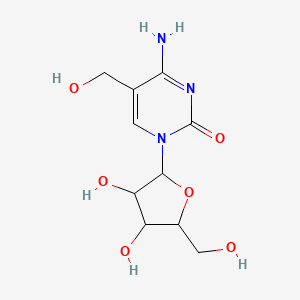

6-(4-metilpiperidin-1-il)pirimidin-4(3H)-tiona es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con un grupo 4-metilpiperidin-1-il y un grupo tiona en la posición 4.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-(4-metilpiperidin-1-il)pirimidin-4(3H)-tiona típicamente implica la reacción de 4-metilpiperidina con un precursor de pirimidina adecuado en condiciones controladas. Un método común implica el uso de una reacción de sustitución nucleofílica donde la 4-metilpiperidina actúa como nucleófilo, atacando el centro electrófilo del anillo de pirimidina.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción consistentes.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tiona, lo que lleva a la formación de sulfóxidos o sulfófonos.

Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirimidina o al grupo tiona, convirtiendo potencialmente la tiona en un tiol.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en las posiciones adyacentes a los átomos de nitrógeno en el anillo de pirimidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los reactivos halogenados y las bases fuertes como el hidruro de sodio pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Sulfóxidos y sulfófonos.

Reducción: Tioles y derivados de pirimidina reducidos.

Sustitución: Varios derivados de pirimidina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y antivirales.

Medicina: Estudiado por su posible uso en el desarrollo de fármacos, particularmente como andamiaje para el diseño de nuevos agentes terapéuticos.

Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de 6-(4-metilpiperidin-1-il)pirimidin-4(3H)-tiona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, inhibiendo potencialmente su actividad o modulando su función. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.

Compuestos similares:

Derivados de pirimidina: Compuestos como 2-(1-piperazinil)-4,6-dicloro pirimidina y 5-[1-(4-clorofenil)-2-feniletil]-2,4,6-tricloro pirimidina comparten similitudes estructurales.

Compuestos que contienen tiona: Otros heterociclos que contienen tiona, como los tiazoles y las tiadiazoles, exhiben una reactividad química similar.

Unicidad: 6-(4-metilpiperidin-1-il)pirimidin-4(3H)-tiona es único debido a la combinación del anillo de pirimidina con el grupo 4-metilpiperidin-1-il y la funcionalidad de tiona. Esta estructura única confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.

Comparación Con Compuestos Similares

Pyrimidine Derivatives: Compounds like 2-(1-piperazinyl)-4,6-dichloro pyrimidine and 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloro pyrimidine share structural similarities.

Thione-Containing Compounds: Other thione-containing heterocycles, such as thiazoles and thiadiazoles, exhibit similar chemical reactivity.

Uniqueness: 6-(4-Methylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the combination of the pyrimidine ring with the 4-methylpiperidin-1-yl group and the thione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Propiedades

Fórmula molecular |

C10H15N3S |

|---|---|

Peso molecular |

209.31 g/mol |

Nombre IUPAC |

6-(4-methylpiperidin-1-yl)-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C10H15N3S/c1-8-2-4-13(5-3-8)9-6-10(14)12-7-11-9/h6-8H,2-5H2,1H3,(H,11,12,14) |

Clave InChI |

ATLRGAYOXIHGML-UHFFFAOYSA-N |

SMILES canónico |

CC1CCN(CC1)C2=CC(=S)N=CN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495825.png)

![4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B12495832.png)

![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495838.png)

![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12495839.png)

![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12495842.png)

![methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12495852.png)

![N-(4-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495859.png)

![4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12495871.png)

![6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)

![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)

![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)

![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)